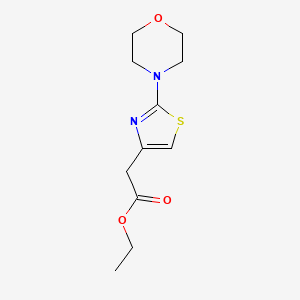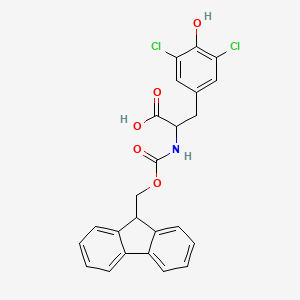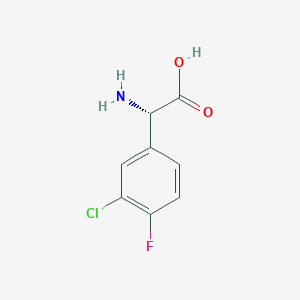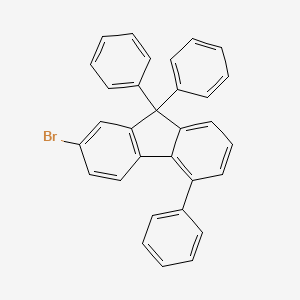
4-Nitrophenyl 4-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-nitrophenol and 4-hydroxybenzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-hydroxybenzoate typically involves the esterification reaction between 4-nitrophenol and 4-hydroxybenzoic acid. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use a continuous flow reactor, which allows for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
4-Nitrophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-nitrophenol and 4-hydroxybenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-hydroxybenzoic acid.
Reduction: 4-aminophenyl 4-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Nitrophenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.
Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-nitrophenyl 4-hydroxybenzoate primarily involves its hydrolysis to release 4-nitrophenol and 4-hydroxybenzoic acid. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released 4-nitrophenol can further undergo reduction or other chemical transformations, depending on the conditions.
類似化合物との比較
Similar Compounds
4-Nitrophenyl acetate: Similar ester compound used in enzyme assays.
4-Nitrophenyl phosphate: Used as a substrate in phosphatase assays.
4-Hydroxybenzoic acid esters (Parabens): Widely used as preservatives in cosmetics and pharmaceuticals.
Uniqueness
4-Nitrophenyl 4-hydroxybenzoate is unique due to its dual functional groups (nitro and hydroxyl) on the aromatic rings, which allow for a wide range of chemical reactions and applications. Its ability to undergo hydrolysis and release 4-nitrophenol makes it particularly useful in enzymatic studies and as a model compound in organic synthesis.
特性
分子式 |
C13H9NO5 |
|---|---|
分子量 |
259.21 g/mol |
IUPAC名 |
(4-nitrophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C13H9NO5/c15-11-5-1-9(2-6-11)13(16)19-12-7-3-10(4-8-12)14(17)18/h1-8,15H |
InChIキー |
CYWNZPAZMXPMFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


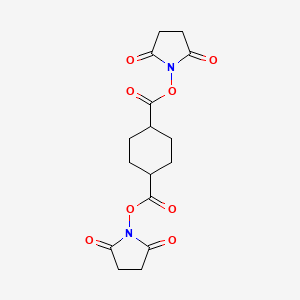
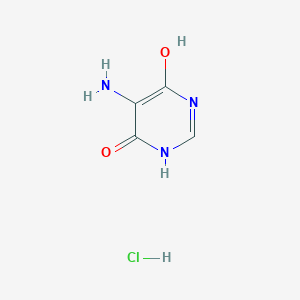

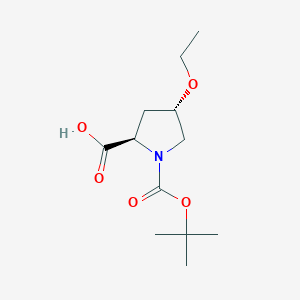
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)


![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)
